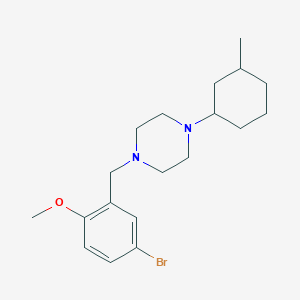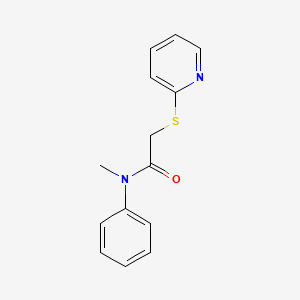![molecular formula C18H25N3O2 B4928916 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been studied for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. It has also been shown to modulate the immune system and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its potential as an anti-tumor agent. It has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for these conditions. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Zukünftige Richtungen
There are several future directions for research on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of research is in the development of new drugs for cancer treatment. Studies could focus on optimizing the compound for specific types of cancer and improving its efficacy and safety. Another area of research is in the development of new anti-inflammatory and analgesic drugs. Studies could focus on understanding the mechanism of action and optimizing the compound for specific applications. Finally, studies could focus on the potential use of this compound in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 2,3-dimethylindole with 2-amino-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with 2-chloroacetyl chloride to form the final compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-14(2)20-17-6-5-15(11-16(13)17)12-19-18(22)7-9-21-8-3-4-10-23-21/h5-6,11,20H,3-4,7-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKKBUWFHAQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCN3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)
![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)